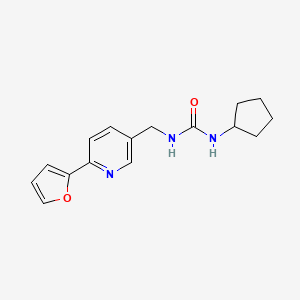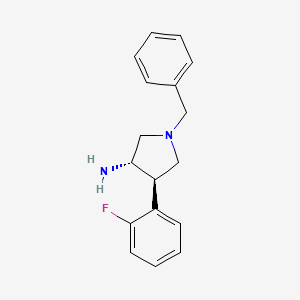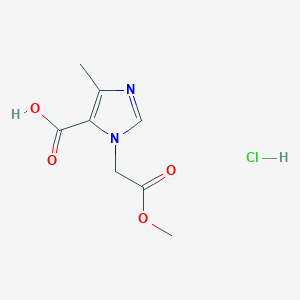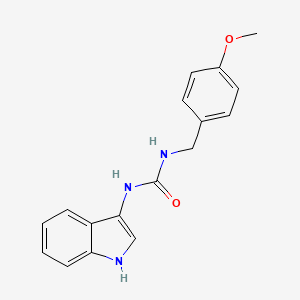
1-(1H-indol-3-yl)-3-(4-methoxybenzyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-indol-3-yl)-3-(4-methoxybenzyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of urea derivatives and is known to exhibit various biochemical and physiological effects. In
Applications De Recherche Scientifique
Synthesis and Analysis Techniques
1-(1H-indol-3-yl)-3-(4-methoxybenzyl)urea has been explored in the context of synthesis and analysis techniques, particularly in the development of stable isotopically labeled standards for drug analysis. Liang et al. (2020) synthesized deuterium-labeled 1-(4-methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea (AR-A014418), a compound with potent activities against cancer, pain, and neurodegenerative disorders, for use as an internal standard in LC–MS analyses of drug absorption and pharmacokinetics. This process highlights the importance of such derivatives in enhancing the accuracy of analytical methods in pharmacological research (Liang et al., 2020).
Drug Development and Evaluation
In drug development, the compound's derivatives have been utilized as a basis for creating radiolabeled inhibitors for PET studies and investigating their efficacy in targeting specific enzymes or receptors. Vasdev et al. (2005) discussed the synthesis and ex vivo evaluation of carbon-11 labeled N-(4-methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea ([11C]AR-A014418), a glycogen synthase kinase-3beta (GSK-3beta) specific inhibitor. Despite the innovative approach, the study concluded that due to poor brain penetration, [11C]AR-A014418 is unsuitable for cerebral PET studies to study GSK-3beta, indicating the challenges in developing brain-penetrant compounds (Vasdev et al., 2005).
Natural Product Research
Exploration of natural sources has led to the discovery of urea derivatives, including compounds similar to 1-(1H-indol-3-yl)-3-(4-methoxybenzyl)urea. Tsopmo et al. (1999) isolated four urea derivatives from the roots of Pentadiplandra brazzeana, contributing to the understanding of natural product chemistry and the potential biological activities of such compounds (Tsopmo et al., 1999).
Chemical Structure and Properties
The structural analysis of derivatives of 1-(1H-indol-3-yl)-3-(4-methoxybenzyl)urea has provided insights into their chemical properties and potential mechanisms of action. For example, Lough et al. (2010) detailed the crystal structure of N-(4-Methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea, a GSK-3β inhibitor, illustrating the importance of structural studies in understanding drug-receptor interactions (Lough et al., 2010).
Antitumor Activity
Research into the antitumor properties of 1-(1H-indol-3-yl)-3-(4-methoxybenzyl)urea derivatives has led to the synthesis of compounds with potential anticancer effects. Farghaly (2010) developed a series of new derivatives and tested them in vitro for tumor cell-growth inhibition, demonstrating the potential of these compounds in cancer therapy (Farghaly, 2010).
Propriétés
IUPAC Name |
1-(1H-indol-3-yl)-3-[(4-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-22-13-8-6-12(7-9-13)10-19-17(21)20-16-11-18-15-5-3-2-4-14(15)16/h2-9,11,18H,10H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBPJPNFKXMWAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2551847.png)
![3-(4-Bromophenyl)-6-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2551849.png)
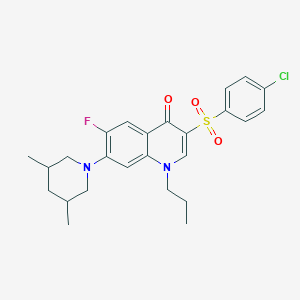
![N-(furan-2-ylmethyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2551851.png)

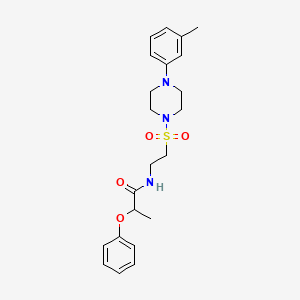
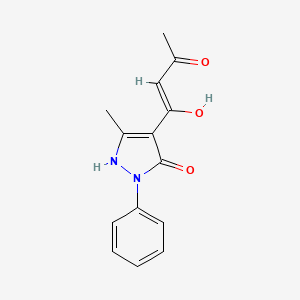
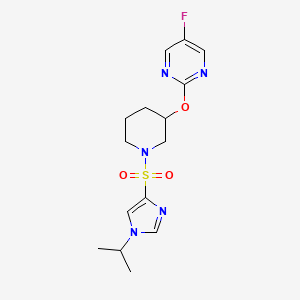
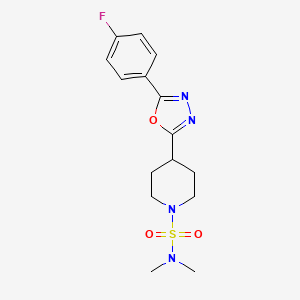
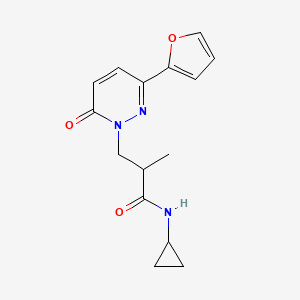
![Benzyl 1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2551859.png)
